

# Application of Nanoparticle Tracking Analysis (NTA) in Vaccine Development and Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | NNTA    |           |
| Cat. No.:            | B609618 | Get Quote |

**Application Note & Protocol** 

#### Introduction

The development and manufacturing of vaccines necessitate rigorous characterization and quality control of their particulate components. Nanoparticle Tracking Analysis (NTA) has emerged as a critical analytical technique, providing high-resolution visualization, sizing, and concentration measurements of nanoparticles on a particle-by-particle basis.[1][2] This technology is instrumental in the analysis of various vaccine platforms, including viral vectors, lipid nanoparticles (LNPs) for mRNA delivery, and virus-like particles (VLPs).[3][4] NTA's ability to provide absolute particle concentration and size distribution is crucial for ensuring vaccine potency, stability, and safety.[5][6]

# **Principle of Nanoparticle Tracking Analysis**

NTA utilizes the properties of light scattering and Brownian motion to determine the size distribution and concentration of nanoparticles in a liquid suspension.[7] A laser beam is passed through the sample, and the light scattered by individual particles is captured by a camera-equipped microscope.[1] The software tracks the random movement of each particle, known as Brownian motion, from frame to frame. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of each particle based on its diffusion rate.[7]



# Applications in Vaccine Development and Manufacturing

NTA is a versatile tool employed throughout the vaccine lifecycle, from early-stage development to final product quality control.

# **Characterization of Vaccine Components**

The precise characterization of vaccine components is fundamental to understanding their function and ensuring manufacturing consistency.

- Viral Vectors: NTA is used to determine the particle size distribution and concentration of viral vectors, such as adenoviral vectors.[1] This is critical for optimizing manufacturing processes and ensuring the correct dosage.[5]
- Lipid Nanoparticles (LNPs): For mRNA vaccines, LNPs are essential for protecting and delivering the mRNA payload.[4] NTA is employed to measure the size, concentration, and polydispersity of LNPs, which are critical quality attributes (CQAs) that can impact vaccine efficacy and safety.[3][6]
- Virus-Like Particles (VLPs): VLPs are self-assembling protein structures that mimic the
  conformation of native viruses and are a promising vaccine platform.[8][9] NTA allows for the
  direct measurement and quantification of VLPs, aiding in the optimization of their production
  and purification.[5][8]

## **Formulation and Stability Testing**

Vaccine formulations must maintain their integrity and potency throughout their shelf life.[10] [11] NTA plays a vital role in assessing the stability of vaccine candidates by detecting changes in particle size and concentration over time and under various stress conditions, such as temperature fluctuations.[5][12] This helps in selecting stable formulations and defining appropriate storage conditions.[13][14]

## **Quality Control and Lot-to-Lot Consistency**

Ensuring the consistency of vaccine batches is a regulatory requirement. NTA provides a rapid and reliable method for monitoring particle size and concentration as part of in-process and



final product quality control.[6] This allows manufacturers to detect any deviations from the desired product profile and ensure lot-to-lot consistency.[12]

# **Quantitative Data Summary**

The following tables summarize typical quantitative data obtained using NTA for various vaccine components.

Table 1: NTA Characterization of Viral Vectors

| Parameter                  | Typical Range                        | Reference |
|----------------------------|--------------------------------------|-----------|
| Particle Size (diameter)   | 80 - 150 nm                          | [1]       |
| Concentration              | 1 x 10^9 - 1 x 10^12<br>particles/mL | [15]      |
| Polydispersity Index (PDI) | < 0.3                                | [3]       |

Table 2: NTA Characterization of Lipid Nanoparticles (LNPs)

| Parameter                | Typical Range                         | Reference |
|--------------------------|---------------------------------------|-----------|
| Particle Size (diameter) | 60 - 200 nm                           | [16]      |
| Concentration            | 1 x 10^10 - 1 x 10^13<br>particles/mL | [4]       |
| Zeta Potential           | -10 mV to +10 mV                      | [4]       |

Table 3: NTA Characterization of Virus-Like Particles (VLPs)

| Parameter                     | Typical Range                        | Reference |
|-------------------------------|--------------------------------------|-----------|
| Particle Size (diameter)      | 20 - 200 nm                          | [17]      |
| Concentration                 | 1 x 10^8 - 1 x 10^11<br>particles/mL | [8]       |
| Purity (VLP vs. contaminants) | Monitored via size distribution      | [5]       |



# **Experimental Protocols**

# Protocol 1: General NTA Measurement for Vaccine Particle Sizing and Concentration

Objective: To determine the particle size distribution and concentration of a vaccine sample.

#### Materials:

- NTA instrument (e.g., NanoSight)
- Syringe pump
- Sterile, disposable syringes and needles
- Particle-free dilution buffer (e.g., sterile PBS or water)
- Vortex mixer
- Pipettes and sterile tips

#### Methodology:

- Sample Preparation:
  - Thaw the vaccine sample at room temperature, if frozen.
  - Gently vortex the sample for 10-15 seconds to ensure homogeneity.
  - Perform a serial dilution of the sample using the particle-free dilution buffer to achieve a
    particle concentration within the optimal range for the NTA instrument (typically 10^7 to
    10^9 particles/mL).[18] The appropriate dilution factor will need to be determined
    empirically for each sample type.
  - Gently mix the diluted sample by inverting the tube several times. Avoid vigorous vortexing to prevent particle aggregation.
- Instrument Setup:



- Turn on the NTA instrument and allow the laser to warm up for at least 30 minutes.
- Prime the sample viewing unit with the dilution buffer to ensure the system is clean.
- Set the instrument parameters, including the camera level and detection threshold,
   according to the manufacturer's recommendations for the particle type being analyzed.[12]

#### Data Acquisition:

- Load the diluted sample into a sterile syringe and place it in the syringe pump.
- Inject the sample into the viewing unit at a constant flow rate.
- Adjust the focus to obtain a clear image of the scattered light from the particles.
- Capture at least three videos of 60 seconds each for each sample replicate to ensure statistical significance.[12]

#### Data Analysis:

- Process the captured videos using the NTA software.
- The software will track the movement of individual particles and calculate their hydrodynamic diameter and concentration.
- Generate a particle size distribution histogram and a report summarizing the mean and mode particle size, standard deviation, and particle concentration.

# Protocol 2: Stability Assessment of a Vaccine Formulation using NTA

Objective: To evaluate the stability of a vaccine formulation under thermal stress.

#### Materials:

- Same as Protocol 1
- Incubators or water baths set at various temperatures (e.g., 4°C, 25°C, 37°C)



#### Methodology:

- Initial Characterization (Time Zero):
  - Analyze the vaccine formulation using the procedure described in Protocol 1 to establish the baseline particle size distribution and concentration.
- Stress Conditions:
  - Aliquot the vaccine formulation into multiple sterile tubes.
  - Incubate the aliquots at the different selected temperatures for predefined time points (e.g., 1, 7, 14, and 30 days).
- Time-Point Analysis:
  - At each time point, remove an aliquot from each temperature condition.
  - Allow the sample to equilibrate to room temperature.
  - Analyze the sample using the NTA procedure outlined in Protocol 1.
- Data Comparison and Analysis:
  - Compare the particle size distribution and concentration data from each time point and temperature to the initial (time zero) data.
  - Look for significant changes, such as an increase in the mean particle size (indicating aggregation) or a decrease in particle concentration (indicating degradation or sedimentation).
  - Plot the changes in mean particle size and concentration over time for each temperature to visualize the stability profile of the formulation.[12]

# **Visualizations**





Click to download full resolution via product page

Caption: General workflow for Nanoparticle Tracking Analysis (NTA).





Click to download full resolution via product page

Caption: NTA in the vaccine quality control workflow.





Click to download full resolution via product page

Caption: NTA for characterizing diverse vaccine platforms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. azonano.com [azonano.com]
- 2. Viruses and Viral Vaccines: Characterization by Nanoparticle Tracking Analysis |
   Technology Networks [technologynetworks.com]

### Methodological & Application





- 3. Biophysical Characterization of Viral and Lipid-Based Vectors for Vaccines and Therapeutics with Light Scattering and Calorimetric Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterising Lipid Nanoparticles for Vaccine Development ATA Scientific [atascientific.com.au]
- 5. expresspharma.in [expresspharma.in]
- 6. Expert Q&A: Vaccine Quality Control in Analytical Methods and Emerging Technologies |
   Separation Science [sepscience.com]
- 7. Nanoparticle tracking analysis Wikipedia [en.wikipedia.org]
- 8. Quality Assessment of Virus-Like Particles at Single Particle Level: A Comparative Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virus-like particles: preparation, immunogenicity and their roles as nanovaccines and drug nanocarriers PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianjpr.com [asianjpr.com]
- 11. cdn.who.int [cdn.who.int]
- 12. Rabies Vaccine Characterization by Nanoparticle Tracking Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. asean.org [asean.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Platforms, advances, and technical challenges in virus-like particles-based vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 18. Critical Evaluation of Nanoparticle Tracking Analysis (NTA) by NanoSight for the Measurement of Nanoparticles and Protein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Nanoparticle Tracking Analysis (NTA) in Vaccine Development and Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609618#application-of-nta-in-vaccine-development-and-manufacturing]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com